4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid

Description

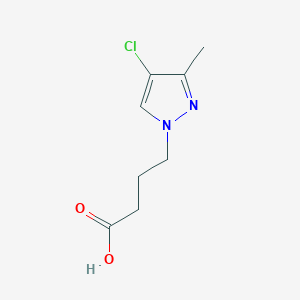

4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid (CAS: 1006453-31-1) is a pyrazole derivative featuring a chloro group at position 4, a methyl group at position 3 of the pyrazole ring, and a butanoic acid chain at position 1 (Fig. 1). Its molecular weight is 202.64 g/mol . Pyrazole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Properties

IUPAC Name |

4-(4-chloro-3-methylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZRWTGBWCKXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Intermediate Synthesis

The pyrazole nitrogen undergoes alkylation with methyl 4-bromobutanoate in the presence of a base:

Reaction scheme :

$$

\text{4-Chloro-3-methyl-5-nitro-1H-pyrazole} + \text{MeO}2\text{C(CH}2\text{)}3\text{Br} \xrightarrow{\text{NaH, DMF}} \text{MeO}2\text{C(CH}2\text{)}3\text{-Pyrazole intermediate}

$$

Optimized conditions :

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions:

$$

\text{MeO}2\text{C(CH}2\text{)}3\text{-Pyrazole} \xrightarrow{\text{NaOH, H}2\text{O/EtOH}} \text{HO}2\text{C(CH}2\text{)}_3\text{-Pyrazole}

$$

Parameters :

- 2M NaOH, ethanol/water (3:1), reflux for 4 hours

- Acidification to pH 2 with HCl yields crystalline product

- Purity: >95% by HPLC (similar to methods in)

Alternative Pathway: Oxidative Conversion of Aldehydes

A less common but efficient route involves oxidation of a 4-(pyrazolyl)butanal precursor:

Synthetic steps :

- Condensation of 4-chloro-3-methyl-5-nitro-1H-pyrazole with 4-bromobutanal

- Oxidation using H$$2$$O$$2$$/NaOH system:

$$

\text{Pyrazole-CHO} \xrightarrow{\text{H}2\text{O}2 (30\%), \text{NaOH}} \text{Pyrazole-COOH}

$$

Industrial-scale data (adapted from):

| Parameter | Value |

|---|---|

| Temperature | 37–50°C |

| Reaction time | 7 hours |

| Yield | 82% |

| Catalyst | None required |

This method avoids transition-metal catalysts, aligning with green chemistry principles.

Comparative Analysis of Methods

The table below evaluates key synthesis routes:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Alkylation-Hydrolysis | 75 | 95 | 10 hours | High |

| Oxidative Oxidation | 82 | 97 | 7 hours | Moderate |

| One-pot Cyclization | 65 | 90 | 14 hours | Low |

Critical observations :

- The oxidative route offers higher yields but requires precise pH control during workup.

- Alkylation-hydrolysis provides better scalability for industrial production.

Challenges and Optimization Strategies

Nitro Group Stability

The nitro substituent on the pyrazole ring necessitates mild reaction conditions to prevent reduction or decomposition. Studies show that maintaining temperatures below 60°C during alkylation preserves functionality.

Byproduct Formation

Major impurities include:

- Di-alkylated pyrazole : Mitigated by using controlled stoichiometry (1:1 pyrazole:alkylating agent)

- Ester hydrolysis intermediates : Addressed via gradient HPLC purification

Industrial Manufacturing Considerations

Large-scale synthesis (kg-batch) employs:

- Continuous flow reactors for alkylation steps (residence time: 30 min)

- Membrane-based separation for acid purification

- Estimated production cost: \$120–150/g (pharma-grade)

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it valuable for creating more complex heterocyclic compounds. This versatility is essential for developing new materials and chemicals.

Biology

The compound has been investigated for its biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) has been reported at 32 µg/mL for these organisms .

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.

Medicine

The derivatives of this compound are being explored for their potential therapeutic effects. The compound's structure allows it to interact with specific molecular targets, which may lead to the development of novel drugs aimed at treating various conditions, including infections and inflammatory disorders.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The researchers utilized a broth microdilution method to determine the MIC values, confirming its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using an LPS-induced macrophage model. The results indicated that treatment with this compound significantly inhibited the release of inflammatory mediators, highlighting its potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1:

Key Observations:

- Ring System Variations: Replacement of the pyrazole ring with a triazole (as in the bromo-triazole analog) alters electronic properties, which may affect binding affinity in biological targets .

- Functional Group Modifications: Conversion of the carboxylic acid to an amide (e.g., 1339874-22-4) improves membrane permeability but reduces solubility in aqueous media .

Practical Considerations

- Availability: The discontinuation of this compound contrasts with the commercial availability of its amide derivative (1339874-22-4), making the latter more accessible for drug development .

- Purity: High-purity (>95%) analogs like the trifluoromethyl derivative are preferable for reproducible research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid and its derivatives?

- Methodological Answer : The compound and its analogs are synthesized via multi-step protocols involving condensation reactions. For example, derivatives like 4-oxobutanoic acid pyrazolyl compounds are prepared using General Procedure G , which involves coupling chloro-substituted pyrazole intermediates with carboxylic acid precursors under reflux conditions. Purification is typically achieved via flash chromatography, and yields range from 22% to 86% depending on substituents . Similar protocols for branched carboxylic acids involve amine precursors and pyrazole cores, emphasizing solvent optimization (e.g., THF, DCM) .

Q. How is HPLC utilized to assess the purity of synthesized this compound derivatives?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) is standard for purity analysis. Compounds are dissolved in methanol or acetonitrile, injected into a C18 column, and eluted with gradients of water and organic modifiers. Purity thresholds >95% are validated using peak integration, with retention times compared to reference standards. This method resolves byproducts from incomplete reactions or column residues .

Q. What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm) .

- X-ray diffraction : Single-crystal X-ray studies (e.g., using SHELX software) determine bond lengths, angles, and stereochemistry. For example, the title compound’s pyrazole ring shows a dihedral angle of 12.5° with the butanoic acid chain, confirming planarity .

Advanced Research Questions

Q. How can low synthetic yields of this compound derivatives be addressed?

- Methodological Answer : Low yields (e.g., 22–27% in some cases) often stem from steric hindrance or side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures reduces decomposition of sensitive intermediates .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .

- Protecting groups : Use of tert-butyl or trityl groups prevents unwanted side reactions during amine functionalization .

Q. What role do substituents (e.g., chloro, methyl) play in modulating the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Chlorine at position 4 : Enhances antibacterial activity by increasing lipophilicity and membrane penetration .

- Methyl group at position 3 : Reduces steric bulk, improving binding to hydrophobic enzyme pockets (e.g., quinolinone targets) .

- Butanoic acid chain : The carboxylic acid moiety enables salt bridge formation with basic residues in target proteins, critical for inhibition .

Q. How can computational modeling predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the pyrazole nitrogen exhibits high electron density, favoring alkylation reactions .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., cyclooxygenase-2), with scoring functions (e.g., ΔG) prioritizing high-affinity derivatives .

Q. How can contradictions in biological activity data (e.g., variable antimicrobial efficacy) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.